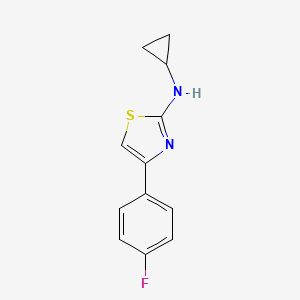

n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C12H11FN2S |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-cyclopropyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H11FN2S/c13-9-3-1-8(2-4-9)11-7-16-12(15-11)14-10-5-6-10/h1-4,7,10H,5-6H2,(H,14,15) |

InChI Key |

YOEJZNCOZDOWOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2-bromo-1-(4-fluorophenyl)ethanone as the α-haloketone and cyclopropylthiourea as the thiourea precursor. In ethanol under reflux, the thiourea nucleophilically attacks the electrophilic α-carbon of the ketone, followed by cyclization and elimination of hydrogen bromide to form the thiazole ring. Key parameters include:

Synthesis of Cyclopropylthiourea

When cyclopropylthiourea is unavailable, it is synthesized via:

Work-Up and Purification

Crude product is isolated via filtration or solvent evaporation, followed by recrystallization from ethanol/water (70:30) or column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 65% to 80%, with purity >95% confirmed by ¹H NMR and HRMS.

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, heating at 100°C for 20 minutes in DMF achieves comparable yields (75%) to conventional methods, with enhanced reproducibility.

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling introduces the 4-fluorophenyl group post-thiazole formation:

- Bromothiazole Intermediate :

4-Bromo-2-cyclopropylaminothiazole is synthesized via Hantzsch reaction using 2-bromoacetylbromide and cyclopropylthiourea. - Coupling Reaction :

The bromothiazole reacts with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C, 12 hours), yielding the target compound in 70% yield.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability:

Process Optimization

Key parameters for industrial production include:

- Catalyst Loading : 0.5 mol% Pd(OAc)₂ in coupling reactions.

- Temperature Control : Jacketed reactors maintain ±2°C uniformity.

- Quality Control : In-line HPLC ensures batch consistency.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hantzsch Synthesis | Cyclopropylthiourea, 2-bromo-1-(4-fluorophenyl)ethanone | Ethanol, reflux, 8h | 78 | 97 | One-pot, cost-effective | Long reaction time |

| Microwave-Assisted | Cyclopropylthiourea, 2-bromo-1-(4-fluorophenyl)ethanone | DMF, 100°C, 20min | 75 | 96 | Rapid, energy-efficient | Specialized equipment required |

| Suzuki Coupling | 4-Bromo-2-cyclopropylaminothiazole, 4-fluorophenylboronic acid | Pd(PPh₃)₄, dioxane, 90°C, 12h | 70 | 95 | Modular for analogues | Multiple steps, higher cost |

Challenges and Solutions

Regioselectivity in Hantzsch Reaction

Competing formation of 4- and 5-substituted thiazoles is minimized by:

Purification of Polar Byproducts

Column chromatography with gradient elution (hexane → ethyl acetate) separates the target compound from unreacted thiourea and dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated thiazoles and substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or proteins involved in cell growth and proliferation, leading to the suppression of microbial or cancer cell growth. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

Data Sources :

- Electronic Effects: The 4-fluorophenyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy group in 4-(4-methoxyphenyl)thiazol-2-amine.

- Steric and Conformational Effects: Fluorophenyl substituents induce non-planar molecular conformations due to steric repulsion with the thiazole ring, as observed in crystallographic studies of analogous compounds . In contrast, smaller substituents (e.g., H or Cl) permit planar geometries, which may influence binding to enzymes or receptors.

Physicochemical Properties

- Thermal Stability : Fluorophenyl derivatives exhibit higher melting points (up to 213°C) than methoxy or chloro analogues, attributed to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a cyclopropyl group, and a fluorophenyl moiety. The molecular formula is CHFNS. The unique structural characteristics contribute to its reactivity and biological activity, particularly through interactions with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects against various cancer cell lines:

- Cell Lines Tested : Breast cancer (MCF7), prostate cancer (LNCaP), and non-small cell lung cancer (NCI-H522).

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, molecular docking studies indicate strong binding affinity to the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhances anticancer potency; e.g., fluorine increases lipophilicity and binding affinity |

| Presence of methyl groups | Electron-donating properties improve interaction with biological targets |

| Thiazole ring modifications | Essential for maintaining cytotoxic activity against cancer cells |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Thiazole Ring : Utilizing thiourea and appropriate carbonyl compounds.

- Cyclopropanation : Employing cyclopropanation reactions to introduce the cyclopropyl group.

- Fluorination : Selective fluorination of the phenyl moiety to enhance biological activity.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against MCF7 breast cancer cells. Results showed an IC value comparable to established chemotherapeutics, indicating promising potential as an anticancer agent .

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound effectively binds to VEGFR-2, suggesting its mechanism involves inhibition of angiogenesis in tumors .

Q & A

Q. What are the standard synthetic routes for n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine, and what reagents are critical for its formation?

The synthesis typically involves cyclocondensation reactions using dichloromethane (DCM) and triethylamine (TEA) as catalysts. For example, thiazole-amine derivatives are synthesized by reacting substituted carboxylic acids with thiosemicarbazide under reflux conditions, followed by cyclization using reagents like phosphorus oxychloride (POCl₃) . Key steps include:

- Amide coupling : Acid derivatives (e.g., 4-fluorobenzoic acid) are activated with POCl₃ and coupled with cyclopropylamine.

- Thiazole ring formation : Thiosemicarbazide intermediates undergo cyclization in DCM/TEA to yield the thiazole core . Characterization relies on ¹H NMR (to confirm cyclopropyl and fluorophenyl substituents) and ESI-MS (for molecular weight validation) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine?

- ¹H NMR : Identifies substituent patterns (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirms NH stretching (~3300 cm⁻¹) and C=S/C=N bonds (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 275.3) .

- X-ray Crystallography : Resolves bond angles and dihedral angles in crystalline derivatives (e.g., N–C–S bond angles ~120°) .

Advanced Research Questions

Q. How can computational methods like DFT improve the design and optimization of this compound synthesis?

Density Functional Theory (DFT) simulations predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Quantum chemical calculations identify energetically favorable intermediates, such as protonated thiosemicarbazide species, to optimize cyclization .

- Electronic Structure Analysis : Frontier molecular orbital (FMO) studies reveal nucleophilic/electrophilic sites, guiding substituent selection for enhanced reactivity . Experimental validation involves comparing DFT-predicted vibrational spectra (IR) and NMR chemical shifts with observed data .

Q. How should researchers address discrepancies in biological activity data for thiazol-2-amine derivatives across studies?

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological solutions include:

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophoric groups .

- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimal inhibitory concentration (MIC) protocols to reduce variability .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antifungal activity) .

Q. What strategies optimize reaction yields in this compound synthesis?

- Catalyst Screening : TEA or DIPEA improves cyclization efficiency by deprotonating intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., oxidation of thiol groups) . Yields can increase from 6% to >70% by adjusting stoichiometry (1:1.2 molar ratio of acid to amine) .

Q. How can researchers design experiments to elucidate the mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine in antimicrobial assays?

- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .

- Enzyme Inhibition Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .

- Molecular Docking : Simulate ligand-receptor interactions (e.g., binding to DHFR active sites) to identify key residues (e.g., Asp27 in E. coli DHFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.